Technical Guide: Chemical Properties and Analysis of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4
Technical Guide: Chemical Properties and Analysis of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and relevant biological interactions of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4. This deuterated polychlorinated biphenyl (B1667301) (PCB) is a crucial tool in environmental and toxicological research, primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, PCB 118.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 | N/A |
| Synonyms | PCB 118-d4 | N/A |
| Molecular Formula | C₁₂HD₄Cl₅ | N/A |
| Molecular Weight | 330.46 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
Table 2: Properties of Non-Deuterated 2,3',4,4',5-Pentachloro-1,1'-biphenyl (PCB 118)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₅Cl₅ | [1][2] |
| Molecular Weight | 326.43 g/mol | [1][2] |
| CAS Number | 31508-00-6 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Insoluble in water; soluble in organic solvents | [N/A] |
Spectral Data
The primary analytical distinction of the deuterated standard lies in its mass spectrum.
Mass Spectrometry
In mass spectrometry, the molecular ion peak of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 will be shifted by +4 m/z units compared to the non-deuterated PCB 118 due to the presence of four deuterium (B1214612) atoms. The fragmentation pattern is expected to be similar to that of PCB 118, with characteristic losses of chlorine atoms. The major ions in the electron impact (EI) mass spectrum of PCBs are the molecular ion ([M]⁺) and fragment ions resulting from the loss of one or more chlorine atoms ([M-nCl]⁺)[4].
Expected Mass Spectrum Key Features for 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4:
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Molecular Ion (M⁺): m/z ~330 (taking into account the most abundant isotopes of C, D, and Cl). The exact m/z will depend on the isotopic distribution.
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Key Fragments: A series of fragment ions corresponding to the loss of chlorine atoms (e.g., [M-Cl]⁺, [M-2Cl]⁺, etc.) will be observed at 4 mass units higher than the corresponding fragments of PCB 118.
NMR Spectroscopy
Due to the deuterium substitution, the ¹H NMR spectrum of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 will show a significantly reduced number of signals in the aromatic region compared to its non-deuterated counterpart. The remaining proton signal(s) would provide information about the position of the non-deuterated hydrogen atom(s). The ¹³C NMR spectrum would also be affected, with the signals for deuterated carbons showing characteristic splitting patterns due to C-D coupling.
Biological Interactions: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
PCB 118 is classified as a dioxin-like compound due to its ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction mediates a range of toxic responses. The deuterated form, when used in tracer studies, is assumed to follow the same biological pathways.
Upon entering the cell, PCB 118 binds to the cytosolic AhR complex, which is associated with chaperone proteins like Hsp90. This binding event leads to the dissociation of the chaperones and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription[3][4][5][6][7]. The activation of this pathway leads to the expression of genes involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2) and other cellular processes[4][7].
Experimental Protocols
2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 is primarily used as an internal standard in isotope dilution gas chromatography-mass spectrometry (GC-MS) for the quantification of PCB 118 in various environmental and biological matrices.
General Experimental Workflow for PCB Analysis
The general workflow involves sample extraction, cleanup, and instrumental analysis.
Detailed Methodology for GC-MS Analysis
The following is a representative protocol for the analysis of PCBs in an environmental solid matrix (e.g., soil, sediment).
1. Sample Preparation and Extraction:
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Weigh a homogenized sample (e.g., 10 g) into a beaker.
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Spike the sample with a known amount of 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 solution.
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Add an equal amount of a drying agent like anhydrous sodium sulfate (B86663) and mix thoroughly.
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Transfer the mixture to an extraction cell.
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Perform solvent extraction using a system like an Accelerated Solvent Extractor (ASE) with a suitable solvent (e.g., hexane/acetone mixture).
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Collect the extract.
2. Sample Cleanup:
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The extract is often subjected to a cleanup procedure to remove interfering co-extracted substances.
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This can be achieved using multi-layer silica (B1680970) gel column chromatography. The column may contain layers of neutral silica, acidic silica, and basic silica.
-
The extract is loaded onto the column and eluted with an appropriate solvent (e.g., hexane).
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The fraction containing the PCBs is collected.
3. Concentration:
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The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
The final extract is transferred to a GC vial for analysis.
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
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Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injector: Splitless injection is commonly employed to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the PCB congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. The ions monitored will include the molecular ions and characteristic fragment ions of both the native PCB 118 and the deuterated internal standard.
-
Ions to Monitor:
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For PCB 118 (C₁₂H₅Cl₅): Monitor m/z corresponding to [M]⁺ and [M-Cl]⁺, [M-2Cl]⁺.
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For 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4 (C₁₂HD₄Cl₅): Monitor m/z corresponding to [M]⁺ and [M-Cl]⁺, [M-2Cl]⁺, which will be shifted by +4 mass units compared to the native compound.
-
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5. Quantification:
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The concentration of PCB 118 in the sample is determined by comparing the peak area of the native analyte to the peak area of the known amount of the deuterated internal standard (isotope dilution method). This corrects for any loss of analyte during sample preparation and analysis.
Safety and Handling
Polychlorinated biphenyls are classified as persistent organic pollutants and are suspected carcinogens. Therefore, handling of both the native and deuterated forms should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. All waste containing these compounds must be disposed of as hazardous chemical waste according to institutional and governmental regulations.
This technical guide provides a comprehensive overview of the chemical properties and analytical considerations for 2,3,4,4',5-Pentachloro-1,1'-biphenyl-d4. Its primary role as an internal standard is critical for the accurate and reliable quantification of the toxicologically significant PCB 118 in complex matrices.
References
- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 2,3',4,4',5-pentachloro- [webbook.nist.gov]
- 3. nextsds.com [nextsds.com]
- 4. dioxin20xx.org [dioxin20xx.org]
- 5. 2,3',4,4',5'-Pentachloro-1,1'-biphenyl [webbook.nist.gov]
- 6. 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro- [webbook.nist.gov]
- 7. 2',3,4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 47650 - PubChem [pubchem.ncbi.nlm.nih.gov]
